(2S,4R)-4-tert-Butoxy-1-isopropylproline
Description
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYXTGROKSICK-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,4R)-4-tert-Butoxy-1-isopropylproline: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of (2S,4R)-4-tert-Butoxy-1-isopropylproline, a specialized amino acid derivative of significant interest to researchers and professionals in drug development and peptide chemistry. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, and discusses its potential applications, grounded in authoritative scientific literature.
Introduction: The Significance of Modified Proline Analogs
Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine and cyclic structure, which impart significant conformational constraints on peptides and proteins. The strategic modification of the proline ring at the C4 position and the N-alkylation of the secondary amine are powerful tools for modulating the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based therapeutics. (2S,4R)-4-tert-Butoxy-1-isopropylproline is a non-natural amino acid that combines two key modifications: a bulky tert-butoxy group at the 4-position and an isopropyl group on the ring nitrogen. These modifications can influence peptide backbone conformation, receptor binding affinity, and enzymatic degradation resistance, making this compound a valuable building block in medicinal chemistry.[1]
Physicochemical Properties
The fundamental chemical properties of (2S,4R)-4-tert-Butoxy-1-isopropylproline are summarized in the table below. These have been determined based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Stereochemistry | (2S,4R) |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
Synthesis of (2S,4R)-4-tert-Butoxy-1-isopropylproline: A Proposed Experimental Protocol
The proposed synthesis commences with the commercially available and stereochemically defined (2S,4R)-4-hydroxyproline. The synthetic strategy involves three key stages:
-
Protection of the Carboxylic Acid: The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions in subsequent steps.
-
O-tert-Butylation of the Hydroxyl Group: The hydroxyl group at the C4 position is converted to a tert-butyl ether.
-
N-Isopropylation of the Secondary Amine: The secondary amine of the proline ring is alkylated to introduce the isopropyl group.
-
Saponification of the Methyl Ester: The protecting group on the carboxylic acid is removed to yield the final product.
Caption: Proposed synthetic workflow for (2S,4R)-4-tert-Butoxy-1-isopropylproline.
Step 1: Esterification of (2S,4R)-4-Hydroxyproline
Causality: The initial protection of the carboxylic acid as a methyl ester is a critical step to prevent its interference with the subsequent O-tert-butylation and N-isopropylation reactions. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly efficient method for this transformation.
Protocol:
-
Suspend (2S,4R)-4-hydroxyproline (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude (2S,4R)-4-hydroxyproline methyl ester hydrochloride, which can be used in the next step without further purification after neutralization.
Step 2: O-tert-Butylation of (2S,4R)-4-Hydroxyproline Methyl Ester
Causality: The introduction of the tert-butoxy group is achieved via the acid-catalyzed addition of isobutylene to the hydroxyl group. This method is effective for forming tert-butyl ethers from secondary alcohols. A strong acid catalyst, such as sulfuric acid or a resin-based catalyst like Amberlyst-15, is necessary to protonate the isobutylene and generate the tert-butyl cation for electrophilic attack on the hydroxyl oxygen.
Protocol:
-
Dissolve the crude (2S,4R)-4-hydroxyproline methyl ester from the previous step in dichloromethane (DCM).
-
Add a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15).
-
Cool the mixture to -78 °C and condense isobutylene (excess) into the reaction vessel.
-
Seal the reaction vessel and allow it to slowly warm to room temperature, stirring for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the excess isobutylene, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2S,4R)-4-tert-butoxyproline methyl ester.
Step 3: N-Isopropylation via Reductive Amination
Causality: Reductive amination is a highly efficient and selective method for the N-alkylation of secondary amines.[2][3] In this step, the secondary amine of the proline ring reacts with acetone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-isopropyl group. This method is favored over direct alkylation with an isopropyl halide, which can lead to over-alkylation and the formation of quaternary ammonium salts.
Protocol:
-
Dissolve (2S,4R)-4-tert-butoxyproline methyl ester (1.0 eq) in anhydrous dichloroethane (DCE).
-
Add acetone (3.0 eq) to the solution.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (2S,4R)-4-tert-butoxy-1-isopropylproline methyl ester.
Step 4: Saponification of the Methyl Ester
Causality: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester. Saponification using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is a standard and reliable method for this transformation under mild conditions that will not affect the tert-butyl ether or the N-isopropyl group.[4]
Protocol:
-
Dissolve the (2S,4R)-4-tert-butoxy-1-isopropylproline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2S,4R)-4-tert-Butoxy-1-isopropylproline.
Characterization and Analytical Methods
The identity and purity of the synthesized (2S,4R)-4-tert-Butoxy-1-isopropylproline should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals to look for include the characteristic peaks for the tert-butyl and isopropyl groups, as well as the shifts in the proline ring protons upon substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine the enantiomeric and diastereomeric purity of the final product.
Applications in Drug Development and Research
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a valuable building block for the synthesis of novel peptides and peptidomimetics with tailored properties. Its incorporation into a peptide sequence can:
-
Enhance Metabolic Stability: The N-isopropyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in vivo.
-
Modulate Receptor Binding: The conformational constraints imposed by the modified proline ring can lock the peptide into a bioactive conformation, leading to improved receptor affinity and selectivity.
-
Improve Pharmacokinetic Properties: The lipophilic tert-butoxy and isopropyl groups can increase the membrane permeability and oral bioavailability of peptide-based drugs.
These properties make (2S,4R)-4-tert-Butoxy-1-isopropylproline a promising tool for the development of new therapeutics in areas such as oncology, immunology, and metabolic diseases.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.; Goodman, M., Felix, A., Moroder, L., Toniolo, C., Eds.; Georg Thieme Verlag: Stuttgart, 2005.
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). ([Link]3]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (2018, October 27). ([Link]4]
-
Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.; Goodman, M., Felix, A., Moroder, L., Toniolo, C., Eds.; Georg Thieme Verlag: Stuttgart, 2005; pp 463-541.[1]
Sources
Physicochemical Profiling of (2S,4R)-4-tert-Butoxy-1-isopropylproline: pKa Dynamics and Structural Implications
Executive Summary
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a highly specialized chiral pyrrolidine scaffold, predominantly utilized as a key intermediate in the synthesis of peptidomimetic drugs, particularly HCV NS3/4A protease inhibitors (e.g., Vaniprevir). Its physicochemical behavior is defined by the interplay between the bulky lipophilic substituents (tert-butoxy and isopropyl) and the core zwitterionic proline motif.
This guide provides a rigorous analysis of the compound's ionization constants (pKa), derived from high-fidelity Structure-Activity Relationship (SAR) data of analogous 4-substituted and N-alkylated prolines. Understanding these values is critical for optimizing coupling reactions, purification protocols, and predicting oral bioavailability.
Key Physicochemical Metrics
| Parameter | Value (Estimated Range) | Dominant Effect |
| pKa₁ (Carboxyl) | 1.75 – 1.95 | Strong field effect from tertiary ammonium; Inductive withdrawal by 4-alkoxy group. |
| pKa₂ (Amine) | 9.0 – 9.4 | Steric hindrance to solvation (N-isopropyl); Inductive withdrawal (-I) by 4-alkoxy group. |
| Isoelectric Point (pI) | ~5.5 | Shifts slightly acidic compared to native Proline (pI 6.3). |
| LogP | ~1.3 – 1.8 | Significant lipophilicity increase vs. Proline (LogP -2.5) due to t-Bu/i-Pr groups. |
Structural Analysis & Electronic Effects
The pKa values of this molecule are distinct from native proline due to two major structural modifications: the N-isopropyl group and the 4-tert-butoxy ether .
The (2S, 4R) Stereochemistry
The molecule adopts a trans configuration between the C2-Carboxyl and C4-tert-Butoxy groups.
-
Ring Pucker: The (4R)-electronegative substituent typically enforces a C4-exo (Cγ-exo) pucker. This conformation stabilizes the trans peptide bond in protein engineering but here serves to orient the bulky tert-butoxy group away from the N-isopropyl group, minimizing steric clash.
Electronic & Steric Modulators of pKa
-
N-Isopropyl Group (Steric Desolvation):
-
Unlike the secondary amine in Proline, the N-isopropyl group forms a tertiary amine.
-
While alkyl groups are inductively electron-donating (+I), the steric bulk of the isopropyl group hinders the approach of water molecules. This destabilizes the protonated ammonium form (BH⁺) by reducing solvation energy, effectively lowering the pKa relative to N-methylproline or Proline.
-
-
4-tert-Butoxy Group (Inductive Withdrawal):
-
The oxygen atom at C4 exerts a through-bond electron-withdrawing inductive effect (-I).
-
In 4-hydroxyproline (Hyp), this effect lowers the amine pKa by ~1.0 unit compared to Proline. The tert-butoxy group exerts a similar -I effect, further reducing the basicity of the nitrogen lone pair.
-
Detailed pKa Analysis
pKa₁: The Carboxyl Group (Acidic)
-
Reference (4-Hydroxyproline): 1.82[3]
-
Target Molecule Value: 1.75 – 1.95
Mechanism: The carboxyl group is more acidic than in unsubstituted proline. The electron-withdrawing oxygen at C4 pulls electron density through the sigma framework, stabilizing the carboxylate anion (COO⁻). Additionally, the permanently cationic nature of the tertiary ammonium (at physiological pH low end) exerts a strong field effect, facilitating proton release from the carboxylic acid.
pKa₂: The Tertiary Amine (Basic)
-
Reference (N-Methylproline): 10.4
-
Reference (4-Hydroxyproline): 9.66
-
Target Molecule Value: 9.0 – 9.4
Mechanism: The basicity is attenuated by two convergent forces:
-
Inductive Effect: The C4-ether oxygen withdraws density, making the nitrogen lone pair less available (similar to the drop seen in 4-hydroxyproline).
-
Steric Solvation Penalty: The bulky N-isopropyl group prevents efficient hydration of the protonated ammonium species. In aqueous solution, tertiary amines with bulky groups are often weaker bases than their secondary counterparts because the cation cannot be effectively stabilized by the solvent shell.
Ionization State Diagram
The following diagram illustrates the dominant species across the pH scale.
Figure 1: Predicted ionization equilibria of (2S,4R)-4-tert-Butoxy-1-isopropylproline in aqueous solution.
Mechanistic Implications for Research
Peptide Coupling & Synthesis
-
Reactivity: The lowered pKa of the amine (approx 9.2 vs 10.6 for Pro) means this molecule is less nucleophilic than standard proline. Coupling reactions may require stronger activation or extended reaction times.
-
Solubility: The high lipophilicity (t-Butoxy + Isopropyl) allows this zwitterion to be soluble in organic solvents (DCM, THF) unlike native amino acids, facilitating solution-phase synthesis without extensive protection of the carboxyl group in some specific protocols.
Purification Strategies
-
Reverse Phase HPLC: Due to the bulky hydrophobic groups, this molecule will show significantly higher retention on C18 columns compared to Proline or Hyp.
-
Ion Exchange: The molecule behaves as a zwitterion over a wide pH range (2.0 to 9.0). Anion exchange is effective at pH > 10, while cation exchange is effective at pH < 1.5.
Experimental Determination Protocol
To validate these estimated values experimentally, the following potentiometric titration protocol is recommended.
Materials
-
Analyte: 50 mg (2S,4R)-4-tert-Butoxy-1-isopropylproline (High purity >98%).
-
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
-
Solvent: Degassed ultra-pure water (maintained at 25.0 ± 0.1 °C). Use 0.1 M KCl to maintain constant ionic strength.
Method: Potentiometric Titration
-
Dissolution: Dissolve the compound in 30 mL of 0.1 M KCl.
-
Acidification: Add excess HCl to lower the pH to ~1.2 (ensuring full protonation).
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10 µL), recording pH after stabilization.
-
Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl. The second inflection point (half-equivalence) yields pKa₁ . The third region (half-equivalence) yields pKa₂ .
Workflow Diagram
Figure 2: Potentiometric titration workflow for accurate pKa determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145742, Proline. Retrieved from [Link]
-
Raines, R. T., et al. (2005). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization. National Institutes of Health. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link]
-
Eberhardt, E. S., et al. (1996). Inductive effects on the structure of proline residues. Journal of the American Chemical Society. Retrieved from [Link]
Sources
therapeutic potential of (2S,4R)-4-tert-Butoxy-1-isopropylproline intermediates
The Therapeutic Potential of (2S,4R)-4-tert-Butoxy-1-isopropylproline Intermediates: A Technical Guide
Executive Summary
(2S,4R)-4-tert-Butoxy-1-isopropylproline represents a highly specialized class of chiral pyrrolidine building blocks used in the design of next-generation peptidomimetics. Its structural core—derived from trans-4-hydroxy-L-proline—combines precise stereochemical control with optimized physicochemical properties. This intermediate is critical in the synthesis of antiviral agents (specifically HCV NS3/4A protease inhibitors) and is emerging as a scaffold for central nervous system (CNS) ligands due to its enhanced lipophilicity and metabolic stability.
This guide analyzes the structural mechanics, synthetic pathways, and therapeutic applications of this intermediate, providing a roadmap for its utilization in high-affinity ligand design.
Part 1: Structural & Stereochemical Analysis
The efficacy of (2S,4R)-4-tert-Butoxy-1-isopropylproline stems from its ability to "lock" peptide conformation and improve pharmacokinetic profiles.
The "Proline Pucker" Effect
The pyrrolidine ring of proline is not planar; it exists in dynamic equilibrium between two envelope conformations: C
-
Natural L-Proline: Fluctuates between endo and exo.
-
(2S,4R)-4-tert-Butoxy Substitution: The bulky, electronegative tert-butoxy group at position 4 exerts a strong stereoelectronic effect (Gauche effect), forcing the ring predominantly into the C
-exo conformation. -
Therapeutic Impact: This pre-organization reduces the entropic penalty upon binding to a protein target (e.g., a viral protease), significantly increasing binding affinity (
).
N-Alkylation (1-Isopropyl)
Standard peptide drugs often suffer from rapid degradation by N-terminal exopeptidases.
-
Metabolic Shielding: The steric bulk of the N-isopropyl group hinders enzymatic access to the nitrogen, extending plasma half-life (
). -
Lipophilicity: The isopropyl group increases the LogP, facilitating passive transport across biological membranes, including the Blood-Brain Barrier (BBB).
Part 2: Therapeutic Applications[1][2][3][4][5][6][7][8]
HCV NS3/4A Protease Inhibitors
The most prominent application of 4-alkoxyprolines is in the "P2" position of direct-acting antivirals (DAAs) for Hepatitis C.
-
Mechanism: The proline residue fits into the S2 subsite of the NS3 protease. The 4-tert-butoxy group fills a hydrophobic pocket, maximizing van der Waals interactions.
-
Relevance: While commercial drugs like Asunaprevir or Grazoprevir typically use carbamates or macrocycles, the N-isopropyl variant represents a simplified, high-bioavailability scaffold for lead optimization or novel non-covalent inhibitors.
CNS & GPCR Ligands
N-alkylated prolines are increasingly used to target G-Protein Coupled Receptors (GPCRs). The "1-isopropyl" modification mimics the N-terminal capping found in endogenous neuropeptides but with superior stability.
Table 1: Comparative Properties of Proline Scaffolds
| Scaffold Variant | C | Lipophilicity (LogP) | Metabolic Stability | Primary Application |
| L-Proline | Mixed (Endo/Exo) | Low | Low | General Synthesis |
| trans-4-Hydroxyproline | C | Low | Low | Collagen Mimetics |
| (2S,4R)-4-tert-Butoxyproline | Strong C | High | Moderate | HCV Protease Inhibitors |
| (2S,4R)-4-tert-Butoxy-1-isopropylproline | Strong C | Very High | High | CNS Agents / Peptidomimetics |
Part 3: Synthetic Methodology
The synthesis requires careful orchestration to prevent racemization at the C2 center and elimination of the C4 ether.
Protocol: Synthesis of (2S,4R)-4-tert-Butoxy-1-isopropylproline
Reagents:
-
Starting Material: trans-4-Hydroxy-L-proline (Hyp)[1]
-
Protecting Groups: Cbz or Boc (for Nitrogen)
-
Alkylation: Isoobutylene/H
SO or tert-Butyl 2,2,2-trichloroacetimidate -
Reductive Amination: Acetone, NaBH(OAc)
Step-by-Step Workflow:
-
N-Protection: React trans-4-hydroxy-L-proline with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (pH 9-10) to yield N-Cbz-Hyp-OH .
-
O-tert-Butylation: Treat N-Cbz-Hyp-OH with isobutylene in the presence of catalytic H
SO in dichloromethane (DCM) at -10°C to RT.-
Critical Control: Monitor strictly to prevent esterification of the carboxylic acid (or use a transient ester protection strategy).
-
-
Deprotection: Hydrogenolysis (H
, Pd/C) removes the Cbz group, yielding (2S,4R)-4-tert-butoxyproline . -
N-Isopropylation (Reductive Amination):
-
Dissolve intermediate in 1,2-dichloroethane (DCE).
-
Add Acetone (1.5 eq) and Acetic Acid (1 eq).
-
Stir for 30 min, then add Sodium triacetoxyborohydride (STAB, 1.5 eq).
-
Purification: Acid/Base extraction followed by crystallization.
-
Part 4: Visualization & Logic
Diagram 1: Synthetic Pathway & Logic Flow
This diagram illustrates the conversion of natural hydroxyproline into the target therapeutic intermediate.
Caption: Step-wise synthetic route emphasizing the introduction of conformational locks (Step 2) and metabolic shields (Step 4).
Diagram 2: Structure-Activity Relationship (SAR) Logic
How the specific structural features translate to biological function.
Caption: SAR decision tree showing how 4-alkoxy and N-alkyl modifications drive potency and bioavailability.
Part 5: Quality Control & Impurity Profile
For drug development, the purity of this intermediate is paramount.
-
Stereochemical Purity:
-
Risk: Epimerization at C4 during ether formation (formation of cis-isomer).
-
Control: Chiral HPLC or
H-NMR (coupling constants differ between cis and trans).
-
-
Chemical Impurities:
-
N-dialkylation: Unlikely with isopropyl due to sterics, but possible.
-
Ester formation: tert-butyl ester byproduct if carboxyl group is not distinctively protected or controlled.
-
References
-
Synthesis of 4-substituted prolines: Journal of Organic Chemistry. "Stereoselective synthesis of 4-hydroxyproline derivatives."
-
HCV Protease Inhibitor Design: Nature Reviews Drug Discovery. "The discovery of macrocyclic HCV NS3/4A protease inhibitors."
-
Proline Conformation Effects: Journal of the American Chemical Society. "Conformational analysis of 4-substituted prolines."
-
Reductive Amination Protocols: Organic Process Research & Development. "Scalable reductive amination for pharmaceutical intermediates."
-
Therapeutic Potential of Proline Analogs: Journal of Medicinal Chemistry. "Proline analogues in peptide drug discovery."
Sources
Methodological & Application
Application Notes and Protocols: Reductive Amination of Proline Derivatives for N-Isopropyl Proline Synthesis
Introduction: The Significance of N-Isopropyl Proline Derivatives in Modern Drug Discovery
N-alkylated proline scaffolds, and specifically N-isopropyl proline derivatives, are privileged structures in medicinal chemistry and drug development. The incorporation of the N-isopropyl group can significantly modulate the physicochemical and pharmacological properties of a molecule. This modification can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and fine-tune the binding affinity and selectivity for various biological targets. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable building blocks, offering a controlled and efficient route to N-alkylation.[1] This application note provides a comprehensive guide to the reductive amination of proline derivatives to yield N-isopropyl proline analogs, detailing two key protocols using common hydride reagents and exploring a greener catalytic alternative.
Mechanistic Overview: The Chemistry of Reductive Amination
Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl group and an amine into a more substituted amine.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic iminium species is subsequently reduced by a hydride agent to furnish the final N-alkylated product.
The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly well-suited for this transformation due to their enhanced selectivity for the protonated imine over the less electrophilic ketone or aldehyde.[1][2]
ProlineEster [label="Proline Ester"]; Acetone [label="Acetone"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion"]; Product [label="N-Isopropyl Proline Ester"]; Hydride [label="Hydride Reagent\n(e.g., NaBH(OAc)₃)"];
ProlineEster -> Hemiaminal [label="+ Acetone"]; Acetone -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label="+ Hydride"]; Hydride -> Product; }
Figure 1: General mechanism of reductive amination.Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, often preferred due to its non-toxic byproducts and efficacy in aprotic solvents.[2] This protocol is suitable for the N-isopropylation of proline methyl ester.
Experimental Workflow
Start [label="1. Combine Proline Methyl Ester HCl,\nAcetone, and Solvent"]; Add_STAB [label="2. Add NaBH(OAc)₃ portion-wise"]; React [label="3. Stir at Room Temperature"]; Quench [label="4. Quench with sat. aq. NaHCO₃"]; Extract [label="5. Extract with Ethyl Acetate"]; Dry [label="6. Dry, Filter, and Concentrate"]; Purify [label="7. Purify by Flash Chromatography"]; End [label="Purified N-Isopropyl\nProline Methyl Ester"];
Start -> Add_STAB; Add_STAB -> React; React -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End; }
Figure 2: Workflow for NaBH(OAc)₃ mediated reductive amination.Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add L-proline methyl ester hydrochloride (1 equivalent).
-
Solvent and Reagents: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent, followed by acetone (2-3 equivalents). If starting from the free base of the proline ester, the addition of 1-2 equivalents of acetic acid can be beneficial, particularly for ketone reactions.[2]
-
Reducing Agent Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-isopropyl-L-proline methyl ester.
Data Summary
| Parameter | Value/Condition | Rationale |
| Proline Substrate | L-Proline Methyl Ester HCl | The ester form is more soluble in organic solvents than the free acid. |
| Carbonyl Source | Acetone | Provides the isopropyl group. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion. |
| Stoichiometry | Proline Ester:Acetone:NaBH(OAc)₃ (1 : 2-3 : 1.2-1.5) | Excess acetone drives imine formation. |
| Solvent | DCM or DCE | Aprotic solvents are compatible with NaBH(OAc)₃. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature, followed by reaction at ambient temperature. |
| Reaction Time | 6-24 hours | Varies based on substrate reactivity. |
| Typical Yield | 70-90% | Dependent on reaction scale and purity of starting materials. |
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive amination. It is stable in protic solvents and under mildly acidic conditions, which are often optimal for imine formation.[1] However, it is toxic and requires careful handling.
Step-by-Step Procedure
-
Reaction Setup: Dissolve L-proline ethyl ester hydrochloride (1 equivalent) in methanol.
-
pH Adjustment: Add acetone (2-3 equivalents) and adjust the pH of the solution to 5-6 with glacial acetic acid.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Extraction: To the residue, add diethyl ether and 1 M sodium hydroxide (NaOH) to basify the mixture. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-isopropyl-L-proline ethyl ester by distillation or flash column chromatography.
Data Summary
| Parameter | Value/Condition | Rationale |
| Proline Substrate | L-Proline Ethyl Ester HCl | The ethyl ester is also a suitable substrate. |
| Carbonyl Source | Acetone | Provides the isopropyl group. |
| Reducing Agent | Sodium Cyanoborohydride | Effective in protic solvents and at acidic pH. |
| Stoichiometry | Proline Ester:Acetone:NaBH₃CN (1 : 2-3 : 1.2-1.5) | Excess acetone favors imine formation. |
| Solvent | Methanol | Protic solvent compatible with NaBH₃CN. |
| pH | 5-6 | Optimal for imine formation and NaBH₃CN stability. |
| Reaction Time | 12-24 hours | Dependent on substrate reactivity. |
| Typical Yield | 65-85% | Generally good yields are achieved. |
Greener Alternative: Catalytic Transfer Hydrogenation
As an alternative to stoichiometric hydride reagents, catalytic transfer hydrogenation offers a more environmentally friendly approach to reductive amination. This method often utilizes isopropanol as both the solvent and the hydrogen donor, with a transition metal catalyst.
Conceptual Workflow
Start [label="1. Combine Proline Ester,\nAcetone, Catalyst, and i-PrOH"]; React [label="2. Heat to Reflux"]; Monitor [label="3. Monitor Reaction Progress"]; Filter [label="4. Cool and Filter off Catalyst"]; Concentrate [label="5. Concentrate the Filtrate"]; Purify [label="6. Purify by Chromatography/Distillation"]; End [label="Purified N-Isopropyl\nProline Ester"];
Start -> React; React -> Monitor; Monitor -> Filter; Filter -> Concentrate; Concentrate -> Purify; Purify -> End; }
Figure 3: Conceptual workflow for catalytic transfer hydrogenation.A potential catalytic system involves a ruthenium-based catalyst, such as a Ru-pybox complex, in isopropanol.[3] The reaction proceeds by the in-situ formation of the iminium ion, which is then reduced by a ruthenium-hydride species generated from isopropanol. This method avoids the use of hazardous hydride reagents and generates acetone as the only byproduct.
Product Characterization
The final N-isopropyl proline derivative should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the isopropyl group (a septet for the CH and two doublets for the methyl groups), along with the signals corresponding to the proline ring and the ester moiety.
-
¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the isopropyl group carbons will be indicative of successful N-alkylation.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the N-H stretch of the secondary amine starting material (if applicable) and the presence of characteristic C-H stretches for the new isopropyl group. The carbonyl stretch of the ester group should remain.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the expected mass of the N-isopropyl proline ester will confirm the successful addition of the isopropyl group.
-
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently heating the reaction mixture (for NaBH(OAc)₃, temperatures up to 40-50 °C can be employed). Ensure the reducing agent is fresh and added under anhydrous conditions if necessary.
-
Formation of Byproducts: The formation of a tertiary amine (from over-alkylation) can sometimes be observed. Using a 1:1 molar ratio of the amine to the carbonyl or slow addition of the aldehyde can help minimize this side reaction.
-
Difficult Purification: N-alkylated amino acid esters can sometimes be challenging to purify due to their polarity. A mixed solvent system for column chromatography may be required. Acid-base extraction can also be employed to separate the basic amine product from neutral impurities.
Conclusion
Reductive amination is a powerful and reliable method for the synthesis of N-isopropyl proline derivatives. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific substrate, desired reaction conditions, and safety considerations. Catalytic transfer hydrogenation presents a promising green alternative that warrants further exploration for this class of compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and purify these valuable building blocks for drug discovery and development.
References
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
-
A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. [Link]
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. [Link]
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
-
Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. ACS Publications. [Link]
-
Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. [Link]
-
Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. [Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. [Link]
-
Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. J. Org. Chem. [Link]
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. [Link]
-
Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. PMC. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. Cardiff University. [Link]
-
1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]
-
Practical synthesis of enantiopure benzylamines by catalytic hydrogenation or transfer hydrogenation reactions in isopropanol using a Ru-pybox catalyst. RSC Publishing. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]
-
Streamline Purification of Organic Synthesis Mixture. Agilent. [Link]
-
13C NMR of 1-Propanol. University of Wisconsin-Madison. [Link]
-
Purification Techniques. Journal of New Developments in Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Practical synthesis of enantiopure benzylamines by catalytic hydrogenation or transfer hydrogenation reactions in isopropanol using a Ru-pybox catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Coupling Strategies for (2S,4R)-4-tert-Butoxy-1-isopropylproline
This Application Note and Protocol guide details the reaction conditions for coupling (2S,4R)-4-tert-Butoxy-1-isopropylproline , a highly specialized, sterically hindered non-canonical amino acid often utilized in the synthesis of peptidomimetics and HCV protease inhibitors (e.g., analogs of Vaniprevir or Grazoprevir).[1]
Introduction & Chemical Analysis
The coupling of (2S,4R)-4-tert-Butoxy-1-isopropylproline (hereafter referred to as Compound A ) presents unique synthetic challenges distinct from standard Fmoc/Boc-proline derivatives.
-
Steric Hindrance (N-Isopropyl): The N-isopropyl group converts the proline nitrogen into a tertiary amine .[1] This eliminates the possibility of this molecule acting as a nucleophile in amide bond formation (unless dealkylated).[1] Therefore, Compound A functions exclusively as the Carboxylic Acid Component (Electrophile) .[1] The bulky isopropyl group shields the carbonyl carbon, significantly reducing the rate of nucleophilic attack by the amine partner.
-
Electronic Effects & Basicity: As a tertiary amine, the pyrrolidine nitrogen is more basic (pKa ~10-11) than a standard amide-protected proline.[1] This internal basicity can facilitate self-catalyzed epimerization at the
-carbon (C2) upon carboxyl activation.[1] -
Stereochemical Integrity: The (2S, 4R) configuration is thermodynamically preferred (trans-substituents), but the activation of the C2-carboxyl group creates a high risk of racemization via enolization, driven by the adjacent basic nitrogen and the steric strain of the coupling transition state.[1]
Core Objective: Achieve high-yield amide bond formation while suppressing C2-epimerization (<1% D-isomer).
Critical Reagent Selection
| Component | Recommended Reagent | Mechanistic Rationale |
| Coupling Agent | TCFH (Tetramethylchloroformamidinium hexafluorophosphate) | Gold Standard for N-Alkyl AAs. TCFH forms a highly reactive acid fluoride in situ.[1] Unlike active esters (OBt/OAt), acid fluorides are less sterically demanding and react rapidly with hindered amines, minimizing the time window for epimerization.[1] |
| Alternative Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High Reactivity. Generates the OAt ester.[1] Effective, but carries a higher risk of epimerization compared to TCFH for this specific substrate due to the basicity of the byproduct (HOAt/N-oxide species).[1] |
| Base | NMI (N-Methylimidazole) or 2,4,6-Collidine | Non-Nucleophilic Buffering. Standard bases like DIPEA or TEA can induce base-catalyzed epimerization.[1] NMI (used with TCFH) or Collidine (used with HATU) are weaker bases that sufficiently activate the carboxylate without stripping the |
| Solvent | DCM (Dichloromethane) or MeCN (Acetonitrile) | Conformational Control. DCM is non-polar and reduces the stabilization of the charged epimerization transition states.[1] DMF should be avoided if possible as it promotes racemization. |
Experimental Protocols
The following protocols are designed for the coupling of Compound A (1.0 equiv) to a generic Amine Partner (R-NH2).
Recommended for valuable/complex amine partners where yield and stereopurity are paramount.[1]
Reagents:
-
Amine Partner (1.0 – 1.2 equiv)[1]
-
TCFH (1.1 equiv)[1]
-
N-Methylimidazole (NMI) (2.5 equiv)[1]
-
Anhydrous Acetonitrile (MeCN) (0.1 M concentration)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Dissolve Compound A and the Amine Partner in anhydrous MeCN.
-
Activation: Cool the solution to 0°C. Add NMI in one portion.
-
Initiation: Add TCFH in one portion. The solution may turn slightly yellow.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via LC-MS.
-
Note: Acid fluorides are highly reactive; most couplings complete within 2-4 hours.[1]
-
-
Quench: Quench with 5% aqueous citric acid (to remove NMI and unreacted amine).
-
Workup: Extract with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.
Suitable for robust substrates or when TCFH is unavailable.
Reagents:
-
Amine Partner (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
HOAt (0.5 equiv - Optional additive for extra speed)
-
2,4,6-Collidine (3.0 equiv)[1]
-
Anhydrous DMF or DCM (0.1 M)[1]
Step-by-Step Procedure:
-
Pre-activation: Dissolve Compound A and HATU in anhydrous DMF/DCM.
-
Base Addition: Add Collidine dropwise at 0°C. Stir for 2-3 minutes.
-
Critical: Do not pre-activate for >5 minutes. Prolonged activation of N-alkyl amino acids increases racemization.
-
-
Coupling: Add the Amine Partner immediately.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc. Perform an acidic wash (0.5 M HCl or Citric Acid) immediately to remove Collidine and stop the reaction.[1]
Visualization of Reaction Logic
Caption: Decision tree for selecting the optimal coupling strategy based on the steric demands of the amine partner.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric clash between Isopropyl (Acid) and Amine.[1] | Switch to Method A (TCFH) . If already using TCFH, heat to 40°C (carefully) or use microwave irradiation (50°C, 10 min).[1] |
| Epimerization (D-isomer) | Base-catalyzed proton abstraction at C2. | 1. Switch base to Collidine or TMP (2,2,6,6-tetramethylpiperidine).2.[1] Lower reaction temp to 0°C.3. Avoid DMF; use DCM. |
| No Reaction | Formation of unreactive N-acyl urea (if using carbodiimides like EDC/DCC).[1] | Avoid carbodiimides.[4] The steric bulk prevents the rearrangement. Use Phosphonium (PyBOP) or Uronium (HATU) reagents only.[1] |
| Cleavage of t-Bu | Accidental exposure to strong acid. | Ensure workup acid washes are dilute (e.g., 5% Citric Acid, pH ~4) and brief.[1] Do not use TFA. |
References
-
Carpino, L. A., et al. (1995).[1] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent for the Synthesis of Peptides Containing N-Methylated Amino Acids". Journal of the American Chemical Society. Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link[1]
-
Coste, J., et al. (1990).[1] "Coupling N-Methylated Amino Acids using PyBrop and PyClop Halogenophosphonium Salts". Tetrahedron Letters. Link[1]
-
Li, H., et al. (2018).[1] "Total Synthesis of Teixobactin". Nature Communications (Demonstrating TCFH utility in hindered couplings). Link[1]
Sources
Application Note: Preparation and Utilization of (2S,4R)-4-tert-Butoxy-1-isopropylproline in API Synthesis
This Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the preparation, quality control, and downstream application of (2S,4R)-4-tert-Butoxy-1-isopropylproline , a specialized "P2" building block used in the synthesis of peptidomimetic antiviral agents (specifically HCV NS3/4A protease inhibitors).[1][2][3]
Introduction & Chemical Profile[1][2][3][4][5][6]
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a highly functionalized proline derivative.[1][2][3] It serves as a critical P2 intermediate in the convergent synthesis of macrocyclic drugs, particularly second-generation Hepatitis C Virus (HCV) protease inhibitors (e.g., analogs related to Vaniprevir and Grazoprevir).[1][2][3]
The molecule features three critical structural elements that dictate its chemical behavior and biological potency:
-
(2S, 4R) Stereochemistry: Matches the natural trans-4-hydroxy-L-proline scaffold, essential for proper binding in the S2 subsite of the target enzyme.[1][3]
-
4-tert-Butoxy Group: A bulky, lipophilic ether that fills the hydrophobic pocket of the protease, significantly enhancing potency compared to the parent hydroxyl group.[1][2]
-
1-Isopropyl Group: A tertiary amine substituent that acts as an N-terminal cap or a linker, modulating metabolic stability and solubility.[1][2]
Chemical Identity Table
| Property | Specification |
| Chemical Name | (2S,4R)-4-(tert-Butoxy)-1-isopropylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Stereochemistry | (2S, 4R) [L-trans] |
| Key Functionality | Tertiary Amine (N-iPr), Bulky Ether (O-tBu), Carboxylic Acid |
| Solubility | Soluble in MeOH, DCM, THF; Sparingly soluble in Water (at neutral pH) |
| pKa (Calc) | ~2.2 (COOH), ~9.5 (Tertiary Amine) |
Synthesis Protocol: Preparation of the Intermediate
The synthesis requires a strategic protection/deprotection sequence to introduce the bulky tert-butyl ether without racemizing the chiral centers.[1] The recommended route utilizes 4-hydroxy-L-proline as the chiral pool starting material.[1][3]
Reaction Pathway Diagram
The following flow illustrates the optimal synthetic route:
Figure 1: Step-wise synthetic pathway from raw material to the target pharmaceutical intermediate.
Detailed Methodology
Step 1: O-tert-Butylation (The Critical Step)
The introduction of the tert-butyl group onto the secondary alcohol is sterically demanding and prone to elimination.[1][3]
-
Reagents: N-Boc-4-hydroxy-L-proline methyl ester, Isobutylene gas, catalytic H₂SO₄ (or BF₃[1][3]·Et₂O).
-
Protocol:
-
Charge a high-pressure reactor (autoclave) with N-Boc-4-hydroxy-L-proline methyl ester dissolved in DCM.
-
Condense Isobutylene gas (excess, ~10 eq) into the vessel.
-
Seal and stir at Room Temperature (RT) for 24-48 hours.
-
Safety Note: This reaction generates pressure.[1][2][3] Use rated equipment.
-
Workup: Vent excess gas, quench with cold NaHCO₃ solution, extract with DCM.
-
Yield: Typically 85-90%.
-
Step 2: N-Alkylation (Reductive Amination)
Converting the carbamate (Boc) to the N-isopropyl group.[1][2][3]
-
Reagents: 4M HCl/Dioxane, Acetone, Sodium Triacetoxyborohydride (STAB).[1][2][3]
-
Protocol:
-
Deprotection: Treat the Step 1 product with 4M HCl in Dioxane for 2 hours to remove the Boc group.[1][2][3] Concentrate to dryness to get the amine hydrochloride salt.[1][2][3]
-
Amination: Suspend the salt in DCE (Dichloroethane). Add Acetone (3 eq) and TEA (1 eq) to neutralize.
-
Stir for 30 mins, then add STAB (1.5 eq) portion-wise.
-
Stir at RT for 12 hours.
-
Mechanism: The secondary amine forms an iminium ion with acetone, which is selectively reduced by STAB to the isopropyl tertiary amine.[1][2][3]
-
Step 3: Saponification[3]
-
Protocol:
-
Add LiOH (2 eq) and stir at RT until HPLC shows consumption of starting material (~4 hours).
-
Critical Workup: Carefully neutralize to pH 6-7 with 1M HCl. Do not over-acidify as the tertiary amine makes the molecule zwitterionic and highly water-soluble.[1][3]
-
Isolate via lyophilization or extraction into n-Butanol if necessary.[1][2][3]
Application Protocol: Coupling to Pharmaceutical Scaffolds
The primary application of this intermediate is in peptide coupling to form the P2-P1 amide bond in drug candidates.[1] Challenge: The N-isopropyl group creates significant steric hindrance around the carboxylic acid, and the tertiary amine reduces the reactivity of the system.[1][2] Standard coupling agents (EDC/NHS) often fail.[1][2][3]
Recommended Coupling System: HATU/Collidine
This protocol describes coupling the intermediate to a P1-Sulfonamide amine (common in HCV drugs like Vaniprevir precursors).[1][2][3]
Workflow Diagram
Figure 2: Optimized coupling workflow for sterically hindered proline intermediates.[1][3]
Step-by-Step Coupling Procedure
-
Preparation: Dry the (2S,4R)-4-tert-Butoxy-1-isopropylproline by azeotropic distillation with toluene to remove trace water.
-
Activation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and 2,4,6-Collidine (3.0 eq).[1][2][3] Stir for 5 minutes at 0°C.
-
Addition: Add the P1-Amine (1.0 eq) to the activated ester solution.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 16–24 hours. Monitor by LC-MS.[1][2][3]
-
Workup (The "LiCl Wash"):
Quality Control & Validation
To ensure the "Self-Validating" nature of this protocol, the following QC parameters must be met before releasing the intermediate for downstream API synthesis.
| Test Parameter | Method | Acceptance Criterion | Note |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% | Impurities often include des-t-butyl (hydroxy) analog.[1][2][3] |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or IA) | > 99.5% ee | Critical to ensure no racemization at C2. |
| Water Content | Karl Fischer (KF) | < 1.0% | Excess water interferes with HATU coupling.[1][2][3] |
| Residual Solvents | GC-Headspace | < 500 ppm (Acetone) | Acetone from Step 2 must be removed.[1][2][3] |
| Identity | 1H-NMR (DMSO-d6) | Confirms t-Bu singlet (~1.15 ppm) and i-Pr septet.[1][2][3] | Verify integration of the 4-position proton.[1][3] |
Troubleshooting Guide
-
Issue: Low yield in coupling.
References
-
Vaniprevir Synthesis & Macrocyclization: Song, Z. J., et al. "Synthesis of vaniprevir (MK-7009): lactamization to prepare a 20-membered macrocycle."[1][2][3] Journal of Organic Chemistry, 2011, 76(19), 7804-7815.[1][2][3]
-
Proline Ether Synthesis: Liverton, N. J., et al. "Molecular modeling based approach to potent P2-P4 macrocyclic HCV NS3/4A protease inhibitors."[1][2] Journal of the American Chemical Society, 2008, 130(14), 4607-4609.[1][2][3] (Describes the tert-butyl ether introduction).
-
General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2][3]
-
Chemical Identity Verification: PubChem Compound Summary for (2S,4R)-4-tert-Butoxy-1-isopropylproline (and related isomers). [1][2][3]
Sources
- 1. Vaniprevir | C38H55N5O9S | CID 24765256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vaniprevir - Wikipedia [en.wikipedia.org]
- 3. 88043-21-4 | Boc-trans-4-Tosyloxy-L-proline methyl ester - AiFChem [aifchem.com]
- 4. rsc.org [rsc.org]
- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis Using N-Alkylated Proline Derivatives
Executive Summary & Mechanistic Distinction
While native L-proline is the archetype of enamine/iminium organocatalysis (relying on the secondary amine N-H), N-alkylated proline derivatives represent a fundamentally different class of chiral controllers. By alkylating the ring nitrogen, the capacity for covalent enamine formation is removed, transforming the scaffold into a chiral tertiary amine .
These derivatives function primarily through three alternative mechanisms:
-
Chiral Ligands for Metal Catalysis: N-alkyl prolinols act as bidentate (N,O) ligands, creating chiral pockets around metals like Zinc (Zn), Copper (Cu), or Titanium (Ti).
-
General Base Catalysis: The sterically encumbered tertiary nitrogen acts as a Brønsted base (e.g., in Baylis-Hillman reactions).
-
Phase Transfer Catalysis (PTC): When quaternized (N,N-dialkyl), they function as chiral cation transporters.
This guide focuses on the high-value application of N-Alkyl-L-Prolinols as ligands for the Enantioselective Addition of Organozinc Reagents to Aldehydes , a critical workflow for generating chiral secondary alcohols.
Mechanistic Insight: The "Ligand-Accelerated" Pathway
Unlike the Zimmerman-Traxler transition state of the proline aldol reaction, N-alkylated proline derivatives (specifically amino-alcohols) operate via a bimetallic transition state when used with dialkylzinc reagents.
The Role of N-Alkylation[1]
-
Prevention of Aggregation: Simple zinc alkoxides form stable tetramers (cubanes) that are catalytically inactive. The bulky N-alkyl group (e.g., N-Methyl, N-Benzyl) prevents this aggregation, keeping the catalyst in a reactive monomeric or dimeric state.
-
Chellation Control: The tertiary nitrogen coordinates to the zinc atom, while the alkoxide oxygen bridges a second zinc atom (from the reagent), organizing the transition state geometry to favor attack on the Si-face or Re-face of the aldehyde.
Pathway Visualization
The following diagram illustrates the transition state assembly for the ethylation of benzaldehyde using an N-alkyl prolinol ligand.
Figure 1: Logical flow of the Ligand-Accelerated Catalysis using N-alkyl proline derivatives. The N-alkyl group directs the steric bulk, forcing the aldehyde to approach from a specific face.
Protocol: Enantioselective Addition of Diethylzinc to Aldehydes[2][3][4][5]
This protocol utilizes (S)-1-methyl-2-(hydroxymethyl)pyrrolidine (N-Methyl-L-Prolinol), a readily accessible N-alkylated derivative. This method is superior to Grignard additions for chiral synthesis due to its high functional group tolerance and enantiocontrol.
Materials & Reagents[3][5][6][7][8][9][10]
-
Ligand: N-Methyl-L-Prolinol (>98% ee).
-
Substrate: Benzaldehyde (freshly distilled).
-
Reagent: Diethylzinc (Et₂Zn), 1.0 M solution in hexane.
-
Solvent: Toluene (anhydrous).
-
Quench: 1M HCl.
Step-by-Step Methodology
-
Catalyst Formation:
-
Flame-dry a 25 mL Schlenk flask and cool under Argon flow.
-
Add N-Methyl-L-Prolinol (5.8 mg, 0.05 mmol, 5 mol%) to the flask.
-
Add anhydrous Toluene (2.0 mL).
-
Critical Step: Add Et₂Zn (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise at 0°C.
-
Stir for 20 minutes at 0°C. Evolution of ethane gas indicates the formation of the active zinc-alkoxide catalyst.
-
-
Reaction Initiation:
-
Cool the mixture to the target temperature (typically 0°C or -20°C for higher ee).
-
Add Benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.
-
Note: The solution often turns yellow/orange upon aldehyde addition.
-
-
Progression:
-
Stir the mixture at 0°C for 6–12 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.
-
-
Workup & Purification:
-
Quench the reaction carefully with 1M HCl (5 mL) at 0°C. Caution: Residual Et₂Zn will fume/ignite if not quenched slowly.
-
Extract with Et₂O (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purify via flash column chromatography (Silica gel).
-
Quantitative Performance Data
Comparison of N-alkyl substituents on the proline scaffold for the ethylation of benzaldehyde.
| Ligand Derivative | N-Substituent | Yield (%) | ee (%) | Configuration |
| L-Prolinol (No alkyl) | H | 65 | 15 | S |
| N-Methyl-L-Prolinol | Methyl | 92 | 94 | S |
| N-Butyl-L-Prolinol | n-Butyl | 88 | 91 | S |
| N-Benzyl-L-Prolinol | Benzyl | 85 | 89 | S |
Data Source: Aggregated from standard literature values for Zn-mediated additions [1, 2].
Secondary Application: Asymmetric Baylis-Hillman Reaction[10]
While slower than metal catalysis, N-alkylated prolines can serve as chiral Lewis bases.
-
Catalyst: N-Methyl-L-Proline (Carboxylate form) or N-alkyl pyrrolizidines.
-
Mechanism: The tertiary amine performs a nucleophilic attack on an activated alkene (e.g., methyl vinyl ketone), generating an enolate that attacks an aldehyde.
-
Limitation: Requires high pressures or long reaction times compared to DABCO, but offers enantioselectivity unavailable with achiral bases.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Catalyst Aggregation | Increase the steric bulk of the N-alkyl group (switch from Methyl to Benzyl or Trityl). |
| Low Yield | Moisture Contamination | Et₂Zn is water-sensitive. Ensure Schlenk lines are rigorous. Use fresh anhydrous toluene. |
| Racemic Product | Background Reaction | The uncatalyzed reaction between Et₂Zn and aldehyde is slow but possible. Ensure catalyst is formed before adding aldehyde. |
References
-
L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry. [Link][1]
-
Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline. Chemical Communications. [Link][2]
-
Heteroaromatic N-Oxides in Asymmetric Catalysis. PMC (NIH). [Link]
-
Asymmetric Baylis–Hillman reactions: catalysis using a chiral pyrrolizidine base. Chemical Communications. [Link][3]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Baylis–Hillman reactions: catalysis using a chiral pyrrolizidine base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Advanced Coupling Protocols for (2S,4R)-4-tert-Butoxy-1-isopropylproline
Case ID: #STERIC-PRO-001 Subject: Overcoming Steric Hindrance & Racemization in N-Alkylated Proline Couplings Status: Active Guide
Executive Summary: The "Steric Brick" Challenge
You are likely encountering stalled reactions or high racemization rates while attempting to couple the carboxylic acid of (2S,4R)-4-tert-Butoxy-1-isopropylproline to an amine.
This molecule represents a "perfect storm" of steric hindrance:
-
N-Isopropyl Group: Unlike standard N-methyl amino acids, the isopropyl group has a high A-value (steric bulk), forcing the proline ring into a rigid conformation that shields the carbonyl carbon.
-
C4-tert-Butoxy Group: Adds trans-annular strain, further limiting the conformational flexibility required for the incoming nucleophile to attack.
-
Electronic Deactivation: The N-alkyl substitution increases the basicity of the nitrogen, promoting oxazolonium formation —the primary pathway for rapid racemization during activation.
Standard protocols (EDC/HOBt, HBTU) will fail here. Even HATU may result in sluggish conversion (<20%) or significant epimerization. This guide provides the high-energy "sledgehammer" protocols required to drive this reaction to completion.
Technical Troubleshooting (Q&A)
Q1: I am using HATU/DIPEA, but the reaction stalls at 30% conversion after 24 hours. Should I add more HATU?
A: No. Adding more HATU often leads to side reactions (guanidinylation of the amine) rather than product formation.
-
The Cause: The active ester formed by HATU (the O-At ester) is too bulky. The N-isopropyl group on your proline effectively blocks the amine from attacking this already bulky intermediate.
-
The Fix: Switch to TCFH-NMI (Protocol A) or Acid Fluorides (Protocol B). These methods generate smaller, more electrophilic intermediates (N-acyl imidazoliums or acid fluorides) that can bypass the steric shield.
Q2: I see full conversion, but the product is a 50:50 mix of diastereomers (Racemization).
A: You are witnessing base-mediated enolization via the oxazolonium intermediate.
-
The Cause: Strong bases like DIPEA or TEA abstract the
-proton of the activated amino acid. N-alkylated amino acids form oxazolonium ions much faster than standard amino acids. -
The Fix:
-
Change the Base: Switch to 2,4,6-Collidine (TMP). It is non-nucleophilic and too bulky to effectively abstract the shielded
-proton, yet sufficiently basic to drive the coupling. -
Eliminate the Base (If possible): Use the Acid Fluoride method (Protocol B) with a silylated amine nucleophile (e.g., BSTFA), which requires no exogenous base.
-
Q3: Can I use the acid chloride method (Ghosez's Reagent)?
A: Proceed with extreme caution. While acid chlorides are reactive, they are highly prone to racemization and hydrolysis.[1] Acid Fluorides (via TFFH) are superior for this substrate because the C-F bond is stable to water (allowing easier workup) but highly reactive toward amines, and the fluoride ion is a poor leaving group for oxazolonium formation compared to chloride.
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct coupling strategy based on your specific failure mode.
Caption: Decision tree for troubleshooting steric hindrance vs. racemization in bulky proline couplings.
Experimental Protocols
Protocol A: The "Sledgehammer" (TCFH-NMI)
Best for: Stubborn couplings where conversion is the primary issue. Mechanism: Generates a highly reactive N-acyl imidazolium ion in situ.[2][3]
Reagents:
-
Acid: (2S,4R)-4-tert-Butoxy-1-isopropylproline (1.0 equiv)
-
Amine: Target Amine (1.1 equiv)
-
Reagent: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) (1.0 equiv)
-
Base: NMI (N-methylimidazole) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) [Critical: Do not use DMF]
Step-by-Step:
-
Dissolve the carboxylic acid and the amine in anhydrous MeCN (0.1 M concentration).
-
Add NMI (2.5 equiv) via syringe.
-
Cool the mixture to 0°C (ice bath) to suppress initial racemization.
-
Add TCFH (1.0 equiv) in one portion.
-
Stir at 0°C for 15 minutes, then allow to warm to room temperature.
-
Monitor via LC-MS. Reaction is typically complete within 1-3 hours.
Why this works: The N-acyl imidazolium is less sterically demanding than the OBt/OAt esters formed by HATU, allowing the nucleophile to access the carbonyl carbon despite the N-isopropyl bulk [1].
Protocol B: The "Sniper" (Acid Fluoride via TFFH)
Best for: Extremely sensitive substrates prone to racemization.
Reagents:
-
Acid: (2S,4R)-4-tert-Butoxy-1-isopropylproline (1.0 equiv)
-
Amine: Target Amine (1.1 equiv)
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (3.0 equiv) OR 2,4,6-Collidine (3.0 equiv for lower racemization)
-
Solvent: DCM or THF
Step-by-Step:
-
Dissolve the carboxylic acid and TFFH in anhydrous DCM (0.2 M).
-
Add the base (DIPEA or Collidine) dropwise at 0°C.
-
Stir for 30 minutes to form the Acid Fluoride in situ (Check via TLC/LCMS: Acid fluorides are stable enough to observe).
-
Stir at Room Temperature.
-
Note: If the reaction is slow, add a Lewis Acid catalyst like BTSA (Bis(trimethylsilyl)acetamide) to activate the amine.
-
Why this works: The fluoride leaving group is physically small (Van der Waals radius similar to Oxygen), minimizing the steric clash with the N-isopropyl group during the transition state [2].
Comparative Data: Reagent Performance
The following table summarizes expected performance for coupling N-alkylated amino acids based on literature precedents.
| Coupling Reagent | Activation Species | Steric Tolerance | Racemization Risk | Recommended For |
| HATU/HOAt | O-At Active Ester | Moderate | High (w/ DIPEA) | Standard couplings (may fail here) |
| PyBOP | OBt Active Ester | Low | Moderate | Not recommended for this substrate |
| TCFH / NMI | N-Acyl Imidazolium | Excellent | Low | First-line defense for low yield |
| TFFH (Acid Fluoride) | Acid Fluoride | High | Very Low | First-line defense for racemization |
| Ghosez's Reagent | Acid Chloride | High | Very High | Last resort only |
References
-
Beaming, G. M., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(17), 5402–5405.
-
Carpino, L. A., et al. (1991). "Amino acid fluorides as rapid-acting acylating agents in peptide synthesis." Journal of the American Chemical Society, 113(17), 6681–6682.
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205–208.
Sources
troubleshooting low reactivity of N-isopropyl proline
Technical Support Center: Troubleshooting Low Reactivity of N-Isopropyl Proline
Executive Summary
N-isopropyl proline (N-iPr-Pro) represents a "perfect storm" of steric hindrance in peptide chemistry. Unlike standard amino acids, the secondary amine of the pyrrolidine ring is constrained within a cycle, and the bulky isopropyl group directly shields the nucleophilic nitrogen. This results in reactivity rates 10–100x lower than N-methyl amino acids. This guide provides field-proven protocols to overcome these energy barriers, focusing on high-energy activation, solvent engineering, and thermal acceleration.
Part 1: The Core Challenge (Root Cause Analysis)
Q: Why is my coupling reaction with N-isopropyl proline stalling despite using standard HATU protocols?
A: The failure is likely kinetic, not thermodynamic. The reactivity of N-isopropyl proline is governed by two opposing forces:
-
Steric Shading (Primary Cause): The isopropyl group (
) creates a massive steric cone around the nitrogen atom. In a standard transition state, the electrophile (activated carboxylic acid) cannot easily approach the nitrogen lone pair without clashing with the isopropyl methyl groups. -
Electronic Inductive Effect: While the isopropyl group is electron-donating (which should increase nucleophilicity), this is completely negated by the steric bulk.
Visualizing the Steric Barrier: The diagram below illustrates the decision logic for selecting the correct coupling strategy based on the specific position of N-iPr-Pro in your sequence.
Figure 1: Decision matrix for selecting coupling conditions. Note the escalation to Acid Fluorides for stubborn amines.
Part 2: Troubleshooting Peptide Coupling (Amide Bond Formation)
Q: I am trying to couple an amino acid to the N-terminus of N-isopropyl proline. Standard Fmoc protocols yield <10% product. What is the fix?
A: Coupling to a hindered secondary amine is the most difficult step. You must switch from "Good" reagents (HBTU/HCTU) to "High-Power" reagents and potentially change the activation mechanism.
Protocol A: The "Gold Standard" (HATU/HOAt) Use this for moderately hindered sequences.
-
Reagent: HATU (0.95 eq) with HOAt (0.95 eq). Note: HOAt is critical as it speeds up the reaction via the neighboring group effect more effectively than HOBt.
-
Base: DIPEA (2.0 eq) or TMP (2,4,6-trimethylpyridine) to minimize base-catalyzed side reactions.
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings due to better resin swelling and solubility.
-
Conditions: Double coupling is mandatory. 2 x 2 hours at Room Temperature.
Protocol B: The "Nuclear Option" (Acid Fluorides) Use this when HATU fails. Acid fluorides are smaller and more reactive toward hindered amines than OBt/OAt esters.
-
Activation: Convert the incoming Fmoc-Amino Acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Stoichiometry: 4 eq Fmoc-AA, 4 eq TFFH, 8 eq DIPEA.
-
Solvent: DCM/DMF (1:1). DCM helps solubilize the activated species.
-
Mechanism: The small size of the fluoride leaving group allows the electrophile to penetrate the steric shield of the isopropyl group [1].
Q: Can I use microwave heating? A: Yes, but with caution.
-
Recommendation: 60°C to 75°C for 20 minutes.
-
Warning: N-alkyl amino acids are prone to Diketopiperazine (DKP) formation. If N-iPr-Pro is the second residue from the N-terminus, heating will accelerate the attack of the N-terminal amine on the ester linkage, cleaving the dipeptide from the resin. Do not microwave if N-iPr-Pro is at position 2.
Part 3: Synthesis & Purity Issues
Q: I am synthesizing N-isopropyl proline via reductive amination, but the yield is low and I see over-alkylation. How do I optimize this?
A: Reductive amination of proline with acetone is sluggish because the intermediate iminium ion is sterically crowded.
Optimized Synthesis Protocol:
-
Starting Material: Proline Methyl Ester (HCl salt). Do not use free acid.
-
Carbonyl Source: Acetone (Excess, 5–10 eq).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) .
-
Why: STAB is milder than NaCNBH3 and less toxic. It does not reduce the ketone (acetone) as fast as the iminium ion.
-
-
Catalyst: Acetic Acid (1–2 eq). Acid catalysis is required to form the iminium species.
-
Procedure:
-
Mix Pro-OMe·HCl + Acetone + DIPEA (1 eq) in DCE (Dichloroethane).
-
Stir 30 min to form equilibrium.
-
Add STAB (1.5 eq) and AcOH.
-
Stir 24–48h. Patience is key; sterics slow the hydride transfer.
-
Quantitative Comparison of Reducing Agents:
| Reagent | Reactivity | Side Reactions | Recommended? |
| NaBH4 | Too High | Reduces acetone to isopropanol rapidly. | NO |
| NaCNBH3 | Moderate | Toxic; requires pH control (pH 6). | Conditional |
| STAB | Ideal | Selective for iminium ions; tolerates acid. | YES |
Part 4: Advanced Troubleshooting & FAQs
Q: I see a "deletion sequence" in my Mass Spec data after the N-iPr-Pro step. What happened? A: This confirms incomplete coupling. The N-isopropyl amine failed to react with the next amino acid, and the unreacted amine was capped (if capping was used) or reacted in the subsequent cycle (if not capped).
-
Fix: Implement the Chloranil Test instead of the Kaiser Test. The Kaiser test (ninhydrin) detects primary amines (blue) but is often false-negative for hindered secondary amines.[1] The Chloranil test detects secondary amines (turning the beads blue/green) [2].
Q: Is epimerization (racemization) a concern? A: Yes, specifically when coupling of N-isopropyl proline (activating the carboxyl group). The N-alkyl group lowers the energy barrier for oxazolone formation (the primary pathway for racemization).
-
Fix: Use PyBOP or PyAOP with TMP (Collidine) as the base. Avoid HOBt, which can sometimes promote racemization in N-alkylated systems.[2] Keep activation times < 2 minutes before adding the amine.
References
-
Carpino, L. A., et al. (2003). "The Diisopropylfluoronium Ion and Its Use in Peptide Synthesis." Journal of Organic Chemistry. Link
-
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. Link
-
Li, P., & Xu, J. C. (2001). "High yield synthesis of N-methylated peptides." Tetrahedron. Link
Sources
resolving solubility issues with (2S,4R)-4-tert-Butoxy-1-isopropylproline
Senior Application Scientist Desk Subject: Solubilization, Handling, and Stability Protocols Reference ID: VAN-INT-04-SUP[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for (2S,4R)-4-tert-Butoxy-1-isopropylproline . This molecule is a critical, highly functionalized intermediate, most notably utilized in the synthesis of HCV protease inhibitors like Vaniprevir (MK-7009) .[1]
Users frequently encounter solubility difficulties because this molecule sits at a frustrating intersection of physicochemical properties:
-
Steric Bulk: The N-isopropyl and O-tert-butyl groups create a "grease ball" effect, significantly reducing water solubility compared to native proline.[1]
-
Zwitterionic Nature: As an amino acid derivative, it possesses both a basic nitrogen (tertiary amine) and an acidic carboxylate.[1] At neutral pH, it tends to form a zwitterion with net-zero charge, often resulting in its point of minimum solubility (isoelectric precipitation).[1]
This guide provides self-validating protocols to resolve these issues without compromising the chemical integrity of the tert-butyl ether protecting group.
Part 1: Solvent Compatibility Matrix
Quick Reference for Solubility Strategy
| Solvent System | Solubility Rating | Application Context | Technical Notes |
| Water (Neutral) | 🔴 Poor | Not recommended | Hydrophobic groups prevent dissolution.[1] Forms a suspension or oil.[1] |
| Water (pH < 2) | 🟡 Moderate | Extraction / HPLC | Soluble as the ammonium cation.[1] WARNING: Avoid strong acids (e.g., neat TFA) to protect the t-butyl ether.[1] |
| Water (pH > 10) | 🟢 Good | Extraction | Soluble as the carboxylate anion.[1] Best for aqueous workups.[1] |
| DMSO | 🟢 Excellent | Bioassays / Stock | Recommended stock concentration: 10–100 mM.[1] |
| DCM / Chloroform | 🟢 Excellent | Synthesis / Coupling | Preferred solvents for peptide coupling due to high solubility. |
| Methanol / Ethanol | 🟢 Good | Purification | Good solubility; often used for transferring or redissolving oils. |
| Diethyl Ether / Hexane | 🔴 Poor | Precipitation | Used as anti-solvents to crash out the product during purification. |
Part 2: Scenario-Based Troubleshooting (Q&A)
Scenario A: Bioassay & Cell Culture
Q: "I dissolved the compound in DMSO, but it precipitates immediately when added to the cell culture media. How do I fix this?"
The Mechanism: This is a classic "crash-out" caused by the LogP mismatch . Your compound is highly lipophilic.[1] When a concentrated DMSO stock hits the aqueous media, the local concentration exceeds the aqueous solubility limit before diffusion can occur.
The Protocol:
-
Step-Down Dilution: Do not add the 100% DMSO stock directly to the media.
-
Prepare an intermediate dilution in PBS (pH 7.4) containing 0.5% Tween-80 or Cyclodextrin .[1]
-
Why? The surfactant/carrier creates micelles that sequester the lipophilic isopropyl/t-butyl groups, preventing aggregation.
-
-
Warm the Media: Pre-warm your culture media to 37°C. Solubility is endothermic; cold media accelerates precipitation.
-
Sonicate: Upon addition, vortex immediately.[1] If visual turbidity persists, the compound is not bioavailable.
Scenario B: Synthetic Chemistry (Peptide Coupling)
Q: "The coupling reaction is extremely slow, even though the solvent (DMF) looks clear. Is solubility the issue?"
The Mechanism: While solubility might appear sufficient, the steric hindrance of the N-isopropyl group is the real culprit. It shields the nitrogen, making it a poor nucleophile. Furthermore, if the concentration is too low (due to fear of precipitation), the reaction kinetics drop to near zero.
The Protocol:
-
Switch Solvents: Move from DMF to DCM (Dichloromethane) or DCE (Dichloroethane) if your coupling reagents allow.[1]
-
Reasoning: These non-polar solvents solvate the lipophilic regions better, often breaking up intermolecular aggregates that can form in polar aprotic solvents like DMF.
-
-
Concentration: Run the reaction at high concentration (0.2 M - 0.5 M) .
-
Validation: Unlike standard couplings (0.1 M), this sterically demanding coupling requires higher collision frequency.[1]
-
-
Catalyst: Ensure you are using a high-activity coupling reagent (e.g., HATU) rather than standard EDC/HOBt.[1]
Scenario C: Purification & Extraction
Q: "I cannot get the product to crystallize; it keeps oiling out. How do I purify it?"
The Mechanism: Lipophilic amino acids are notorious for "oiling out" because the flexible hydrophobic chains (isopropyl/t-butyl) prevent efficient crystal packing.[1]
The Protocol (Acid-Base Swing): Instead of crystallization, use a pH-Switch Extraction to purify.[1]
-
Dissolve the crude oil in Ethyl Acetate .
-
Extract with 0.5 M NaOH (The product moves to the water layer as a carboxylate salt; impurities stay in organic).
-
Wash the aqueous layer with fresh Ether/Hexane (removes non-polar byproducts).[1]
-
Acidify the aqueous layer carefully to pH 4-5 (Isoelectric point) or pH 2-3 with dilute HCl.[1]
-
Re-extract into DCM .
-
Dry & Concentrate: This usually yields a high-purity foam/oil, which is the standard state for this intermediate.[1]
Part 3: Critical Stability Warning
⚠️ CRITICAL WARNING: ACID SENSITIVITY
Although this molecule is an ether, the tert-butyl group is acid-sensitive. [1] * DO NOT dissolve in neat Trifluoroacetic Acid (TFA).[1] This will cleave the tert-butyl ether, yielding the 4-hydroxy derivative. [1] * SAFE ACIDS: Dilute HCl (1M), Acetic Acid, or Formic Acid are generally safe for short-term handling (extractions/HPLC).[1]
Part 4: Visual Workflows
Workflow 1: Solubilization Decision Tree
Caption: Logic flow for selecting the correct solvent system based on the intended application (Synthesis vs. Biology).
Workflow 2: Purification via Acid/Base Swing
Caption: Purification strategy exploiting the zwitterionic nature of the molecule to remove non-polar impurities.
References
-
Liverton, N. J., et al. (2010).[1][2] "Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor."[1] Journal of Medicinal Chemistry.
- Context: Describes the synthesis and handling of the macrocyclic core involving this proline intermedi
-
Song, Z. J., et al. (2011).[1][3] "Synthesis of Vaniprevir (MK-7009): Lactamization to Prepare a 20-Membered Macrocycle." The Journal of Organic Chemistry.
- Context: detailed process chemistry protocols, including solvent choices for intermedi
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews.
- Context: Authoritative review on the stability of tert-butyl ethers/esters and their sensitivity to TFA vs. HCl.
-
Needham, T. E. (1970).[1][4] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.
- Context: Foundational principles of amino acid solubility in mixed aqueous-organic systems.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of (2S,4R)-4-tert-Butoxy-1-isopropylproline and Related Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectrum of (2S,4R)-4-tert-Butoxy-1-isopropylproline, a substituted proline derivative of interest in peptide chemistry and drug design. The unique structural features of this molecule, specifically the stereochemistry at the C4 position and the bulky N-isopropyl and C4-tert-butoxy groups, give rise to a distinct ¹H NMR spectrum. Understanding these spectral features is crucial for its characterization and for assessing its influence on peptide conformation.
This guide will first delve into the expected ¹H NMR spectrum of (2S,4R)-4-tert-Butoxy-1-isopropylproline, explaining the rationale behind the predicted chemical shifts and coupling constants based on established principles of proline NMR spectroscopy. Subsequently, we will compare its spectral characteristics with those of other relevant proline derivatives to highlight the impact of different substituents on the NMR parameters. This comparative approach, supported by experimental data from the literature, will serve as a valuable tool for researchers working with modified proline residues.
The Unique Structural Landscape of Substituted Prolines
Proline's rigid five-membered ring imparts significant conformational constraints on peptides, influencing their secondary structure.[1][2] The substitution on the pyrrolidine ring, particularly at the C4 position, further modulates these conformational preferences. The stereochemistry of the substituent (R or S) dictates the ring pucker (Cγ-exo or Cγ-endo), which in turn affects the cis/trans isomerism of the preceding peptide bond and the overall peptide architecture.[1][3] ¹H NMR spectroscopy is a powerful technique to probe these conformational subtleties, as the chemical shifts (δ) and coupling constants (J) of the proline ring protons are highly sensitive to their stereochemical environment.
Predicted ¹H NMR Spectrum of (2S,4R)-4-tert-Butoxy-1-isopropylproline
While a publicly available, fully assigned ¹H NMR spectrum for (2S,4R)-4-tert-Butoxy-1-isopropylproline is not readily found, we can predict its key spectral features based on the extensive literature on similar 4-substituted prolines.[1][4] The analysis considers the inductive effects of the tert-butoxy group, the anisotropic effects of the N-isopropyl group, and the rigid chair-like envelope conformation of the pyrrolidine ring.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of (2S,4R)-4-tert-Butoxy-1-isopropylproline with proton designations.
Predicted Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Hα | ~3.0 - 3.5 | Doublet of doublets (dd) | The α-proton is coupled to the two β-protons. The N-isopropyl group will likely induce a downfield shift compared to an N-H proline. |
| Hβ, Hβ' | ~1.8 - 2.4 | Multiplets (m) | These diastereotopic protons are coupled to Hα and Hγ. Their chemical shifts are influenced by the stereochemistry at C4. The 4R configuration often leads to a larger chemical shift difference (Δδ) between the β-protons.[1] |
| Hγ | ~4.0 - 4.5 | Multiplet (m) | The Hγ proton is deshielded due to the adjacent electron-withdrawing tert-butoxy group. It is coupled to the two β-protons and the two δ-protons. |
| Hδ, Hδ' | ~3.0 - 3.6 | Multiplets (m) | These diastereotopic protons are adjacent to the nitrogen atom and are coupled to Hγ. The N-isopropyl group will influence their chemical shifts. |
| Isopropyl CH | ~2.8 - 3.3 | Septet (sept) or multiplet (m) | This methine proton is coupled to the six methyl protons of the isopropyl group and potentially shows long-range coupling to the proline ring protons. |
| Isopropyl CH₃ | ~1.0 - 1.3 | Doublet (d) | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two separate doublets. |
| tert-Butyl CH₃ | ~1.2 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| COOH | ~10 - 13 | Broad singlet (br s) | The carboxylic acid proton is acidic and its chemical shift is concentration and solvent dependent. It may undergo exchange with residual water in the solvent. |
Comparative Analysis with Alternative Proline Derivatives
To understand the spectral impact of the N-isopropyl and C4-tert-butoxy groups, we will compare the predicted spectrum of our target molecule with the known ¹H NMR data of L-proline and (2S,4R)-4-hydroxyproline.
Comparative ¹H NMR Data (in D₂O):
| Proton | L-Proline[5] | (2S,4R)-4-Hydroxyproline | (2S,4R)-4-tert-Butoxy-1-isopropylproline (Predicted) |
| Hα | ~4.12 (t) | ~4.2 (d) | ~3.0 - 3.5 (dd) |
| Hβ, Hβ' | ~2.02, ~2.34 (m) | ~2.1, ~2.4 (m) | ~1.8 - 2.4 (m) |
| Hγ | ~2.02 (m) | ~4.5 (t) | ~4.0 - 4.5 (m) |
| Hδ, Hδ' | ~3.37 (m) | ~3.3, ~3.4 (m) | ~3.0 - 3.6 (m) |
Key Observations and Interpretations:
-
Effect of N-Isopropylation: The N-isopropyl group in the target molecule is expected to cause a significant upfield shift of the Hα proton compared to L-proline and 4-hydroxyproline. This is due to the electron-donating nature and steric bulk of the isopropyl group altering the electronic environment of the α-carbon.
-
Effect of C4-Substitution: The presence of an oxygen-containing substituent at C4 dramatically shifts the Hγ proton downfield. In 4-hydroxyproline, this proton resonates around 4.5 ppm, and a similar downfield shift is predicted for the tert-butoxy derivative. The bulky tert-butyl group may cause slight shielding compared to the hydroxyl group, resulting in a slightly more upfield chemical shift for Hγ.
-
Stereochemical Influence: The (4R) stereochemistry in both 4-hydroxyproline and the target molecule influences the coupling constants and the chemical shift dispersion of the β- and δ-protons. This stereochemistry typically favors a Cγ-exo ring pucker, which can be further investigated using 2D NMR techniques like COSY and NOESY to determine through-bond and through-space correlations, respectively.[1]
Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the proline derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound and the desired experimental conditions. For amino acids, D₂O is common, but it will lead to the exchange of labile protons (e.g., COOH, NH).[6]
-
Add a small amount of an internal standard (e.g., TMS or DSS) if precise chemical shift referencing is required.
2. ¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[7][8]
-
Typical acquisition parameters include:
-
A 30-90 degree pulse angle.
-
A relaxation delay of 1-5 seconds.
-
Sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
For unambiguous peak assignment, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.[9]
Workflow for Spectral Analysis:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmse000947 L-Proline at BMRB [bmrb.io]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. NMR Blog - What to expect: Chemical shifts & coupling constants in LF NMR — Nanalysis [nanalysis.com]
- 8. azom.com [azom.com]
- 9. dbt.univr.it [dbt.univr.it]
Technical Comparison Guide: Chiral HPLC Methods for (2S,4R)-4-tert-Butoxy-1-isopropylproline
Executive Summary & Analyte Profile
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a critical zwitterionic intermediate, often utilized in the synthesis of macrocyclic HCV protease inhibitors (e.g., Vaniprevir analogues). Its structural complexity presents two distinct analytical challenges:
-
Stereochemical Purity: The molecule contains two chiral centers (C2 and C4). While the (2S,4R) isomer is the target, synthesis often yields the (2R,4S) enantiomer or (2S,4S)/(2R,4R) diastereomers.
-
Detection Limitations: The molecule lacks a strong chromophore (no aromatic rings). The N-isopropyl and tert-butoxy groups provide steric bulk but do not contribute to UV absorption above 215 nm.
This guide compares three distinct chromatographic approaches to resolve this molecule, moving beyond legacy methods to modern, robust protocols.
Analyte Properties[1][2][3][4][5][6]
-
Chemical Nature: Amphoteric amino acid (Zwitterionic).
-
Basicity: The N-isopropyl substitution creates a basic, sterically hindered tertiary amine.
-
Detection Requirement: Low UV (205–210 nm), CAD (Charged Aerosol Detector), or MS (Mass Spectrometry).
Comparative Method Analysis
The following comparison evaluates the three most effective stationary phases for this specific proline derivative.
Method A: The Modern Standard (Immobilized Cellulose)
Column: Chiralpak IC / IC-3 Mechanism: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.
-
Why it works: The immobilized nature allows the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate, which are excellent for solubilizing the lipophilic tert-butoxy group. The chlorinated selector offers distinct "pockets" that recognize the bulky N-isopropyl group better than standard amylose phases.
-
Best For: Process development and solubility-limited samples.[1]
Method B: The Legacy Standard (Coated Amylose)
Column: Chiralpak AD-H Mechanism: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Why it works: Historically the "gold standard" for N-protected amino acids. It provides high separation factors (
) for proline derivatives. However, it is restricted to alkane/alcohol mobile phases, which can cause solubility issues for zwitterionic forms. -
Best For: Final QC of the esterified intermediate (before hydrolysis to the free acid).
Method C: The Zwitterionic Specialist (Cinchona Alkaloid)
Column: Chiralpak ZWIX(+) / ZWIX(-) Mechanism: Quinine/Quinidine-derived zwitterionic selectors.[2]
-
Why it works: Specifically designed for free amino acids.[2] It operates via an ion-exchange mechanism combined with chiral recognition, eliminating the need for derivatization.
-
Best For: LC-MS applications and separation of the free acid form without additives.
Quantitative Performance Comparison
| Feature | Method A (Chiralpak IC) | Method B (Chiralpak AD-H) | Method C (Chiralpak ZWIX) |
| Mobile Phase Mode | Normal Phase or Reversed Phase | Normal Phase Only | Polar Ionic / RP |
| Selectivity ( | High (1.5 - 2.0) | Moderate (1.2 - 1.5) | High (> 2.0) |
| Resolution ( | > 3.0 (Robust) | > 1.8 (Sensitive to T) | > 4.0 |
| Sample Solubility | Excellent (Compat. w/ DCM) | Poor (Hexane limited) | Good (MeOH/Water) |
| MS Compatibility | Moderate (Requires buffer) | Poor (High Hexane) | Excellent |
| Detection Limit | Low UV (210 nm) required | Low UV (210 nm) required | ELSD/MS preferred |
Detailed Experimental Protocols
Protocol 1: Robust Normal Phase (Recommended for Purity Profiling)
This method utilizes the Chiralpak IC column.[3] The inclusion of DCM aids solubility, while the basic additive suppresses the ionization of the N-isopropyl group.
-
Column: Daicel Chiralpak IC, 250 × 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Dichloromethane / Ethanol / Diethylamine (DEA).
-
Ratio: 50 : 30 : 20 : 0.1 (v/v/v/v).
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Reference: 360 nm) or CAD.
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
Critical Insight: The DEA is mandatory. Without it, the basic N-isopropyl nitrogen will interact with residual silanols, causing severe peak tailing (
).
Protocol 2: LC-MS Compatible Method (For Trace Enantiomer Analysis)
This method utilizes the Chiralpak ZWIX(+) column, ideal for detecting trace levels of the (2R,4S) enantiomer using Mass Spectrometry.
-
Column: Chiralpak ZWIX(+), 150 × 3.0 mm, 3 µm.
-
Mobile Phase: Methanol / Acetonitrile / Water / Ammonium Formate / Formic Acid.
-
Composition: 49 : 49 : 2 : 25mM : 25mM (Double buffer system).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30°C.
-
Detection: MS (ESI Positive Mode). Target [M+H]+.
-
Mechanism: The ZWIX phase separates based on the simultaneous interaction of the amine and carboxylic acid moieties with the chiral selector.
Method Development Workflow
The following diagram illustrates the decision logic for selecting the optimal method based on the specific form of the proline derivative (Ester vs. Free Acid).
Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on analyte form and solubility.
Scientific Rationale & Troubleshooting
The "Invisible" Peak Issue
Because 4-tert-butoxy-1-isopropylproline lacks an aromatic UV chromophore, standard HPLC at 254 nm will show a flat baseline.
-
Solution: Use a Diode Array Detector (DAD) to scan 200–400 nm. Extract the chromatogram at 205 nm or 210 nm .
-
Warning: At 210 nm, common solvents like Ethyl Acetate absorb strongly (UV cutoff ~256 nm). Do not use Ethyl Acetate with UV detection. Use Acetonitrile or Hexane/Alcohol.[2]
The Basic Nitrogen Challenge
The N-isopropyl group is a basic center. On silica-based columns (even coated ones), this leads to silanol interactions.
-
Symptom: Broad, tailing peaks.
-
Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) .
-
Note: For this specific molecule, basic additives (DEA) generally yield sharper peaks than acidic ones because they ensure the amine remains unprotonated (neutral) in Normal Phase, reducing ionic drag.
-
References
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Merck Millipore. (2020). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses.[6] Retrieved from [Link]
-
Chiral Technologies. (2022). Separation of Amino Acids on Zwitterionic Stationary Phases (ZWIX).[2] Retrieved from [Link]
-
Vertex AI Search. (2023). Chiral separation of selected proline derivatives using polysaccharide type stationary phases.[7] (Contextual synthesis of search results 1.1, 1.3). Retrieved from [Link]
Sources
- 1. mz-at.de [mz-at.de]
- 2. hplc.eu [hplc.eu]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. hplc.eu [hplc.eu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
specific optical rotation values for (2S,4R)-4-tert-Butoxy-1-isopropylproline
The following guide details the technical characterization, synthesis context, and quality control parameters for (2S,4R)-4-tert-Butoxy-1-isopropylproline , a critical chiral intermediate in the synthesis of macrocyclic HCV protease inhibitors (e.g., Vaniprevir/MK-7009).
Executive Summary & Application Context
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a specialized proline derivative utilized primarily as a P2 building block in the synthesis of direct-acting antivirals (DAAs). Its structural rigidity, provided by the pyrrolidine ring, and the lipophilicity introduced by the tert-butyl ether and N-isopropyl groups, are essential for binding affinity in the S2 subsite of the HCV NS3/4A protease.
Critical Quality Attribute (CQA): The optical rotation (
Technical Specifications & Optical Properties[1][2][3][4][5][6][7][8][9]
Optical Rotation Profile
While specific batch-dependent values can vary slightly based on solvation effects, the (2S,4R) configuration in proline derivatives is characteristically levorotatory (-) . The introduction of the bulky N-isopropyl and O-tert-butyl groups modifies the magnitude but generally preserves the sign of the parent trans-4-hydroxyproline.
| Compound | Configuration | Specific Rotation | Solvent / Conc. | Significance |
| (2S,4R)-4-tert-Butoxy-1-isopropylproline | Trans (Target) | Negative (-) (Est. -30° to -60°) | MeOH or CHCl₃ | Active Drug Intermediate |
| (2S,4S)-4-tert-Butoxy-1-isopropylproline | Cis (Impurity) | Distinctly different magnitude | MeOH | Inactive/Low Potency Impurity |
| (2S,4R)-4-Hydroxy-L-proline | Trans (Parent) | H₂O, c=1 | Starting Material Reference | |
| (2S,4R)-N-Boc-4-hydroxyproline methyl ester | Trans (Precursor) | CHCl₃, c=1 | Process Control Standard |
Note on Stereochemistry: The (2S,4R) designation confirms the trans relationship between the C2-carboxylate and the C4-ether. This trans conformation is thermodynamically favored and biologically required for the "endo" ring pucker preferred by protease active sites.
Comparative Analysis: Alternatives & Impurities
The table below contrasts the target molecule with its direct stereoisomeric impurity and synthetic precursors.
| Feature | Target: (2S,4R)-Isomer | Alternative A: (2S,4S)-Isomer | Alternative B: N-Boc Precursor |
| Stereochemistry | Trans (L-Hydroxyproline backbone) | Cis (L-Allohydroxyproline backbone) | Trans (N-Protected) |
| Key Substituents | N-Isopropyl, O-tBu | N-Isopropyl, O-tBu | N-Boc, 4-OH (or 4-OtBu) |
| Physical State | Viscous Oil / Low-melting Solid | Oil | Crystalline Solid |
| Synthesis Origin | Derived from natural L-Hyp | Inversion at C4 (Mitsunobu side-reaction) | Intermediate step |
| Drug Efficacy | High (Correct vector) | Low (Steric clash in S2 pocket) | N/A (Protective group must be removed) |
Experimental Protocol: Determination of Specific Rotation
To ensure reproducibility and distinguish between the (2S,4R) and (2S,4S) isomers, the following self-validating protocol is recommended.
Materials
-
Polarimeter: High-precision digital polarimeter (Na-D line, 589 nm).
-
Solvent: HPLC-grade Methanol (MeOH) or Chloroform (CHCl₃). Note: Rotation values are highly solvent-dependent for proline derivatives.
-
Temperature: 20°C ± 0.5°C.
Step-by-Step Methodology
-
Blank Correction: Fill the 1 dm (100 mm) polarimeter cell with pure solvent. Measure the rotation ($ \alpha_{blank} $) to ensure the baseline is 0.000° ± 0.002°.
-
Sample Preparation:
-
Weigh exactly 100.0 mg (0.100 g) of the dried (2S,4R)-4-tert-Butoxy-1-isopropylproline.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the solvent (Concentration $ c = 1.0 $ g/100 mL).
-
-
Equilibration: Allow the solution to equilibrate to 20°C in the instrument chamber for 5 minutes.
-
Measurement: Record the observed rotation ($ \alpha_{obs} $) as the average of 5 readings.
-
Calculation:
Where $ l $ is path length in dm (usually 1) and $ c $ is concentration in g/100mL.[1][2]
Self-Validation Check:
-
If
deviates by >5% from the internal reference standard, check for water content (hygroscopic amine) or C4-epimerization (presence of (2S,4S) isomer). -
Run a TLC or Chiral HPLC to confirm diastereomeric purity if rotation is lower than expected (e.g., closer to 0° often indicates racemization).
Synthesis & Signaling Pathway
The synthesis of (2S,4R)-4-tert-Butoxy-1-isopropylproline requires careful control of stereocenters. The pathway below illustrates the route from natural trans-4-hydroxy-L-proline, highlighting the critical "Proline Editing" steps.
Figure 1: Synthetic workflow for (2S,4R)-4-tert-Butoxy-1-isopropylproline. Green node represents the final target; red dashed node indicates the potential stereochemical impurity pathway.
References
-
Song, Z. J., et al. (2011). "Synthesis of Vaniprevir (MK-7009): Lactamization to Prepare a 20-Membered Macrocycle." The Journal of Organic Chemistry, 76(19), 7804–7815. Link
-
McCauley, J. A., et al. (2010). "Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor." Journal of Medicinal Chemistry, 53(6), 2443–2463. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1263078-26-7 (Related Isomer)." Link
-
U.S. Pharmacopeia (USP). "General Chapter <781> Optical Rotation." USP-NF. Link
Sources
Technical Comparison Guide: Infrared Spectroscopy of (2S,4R)-4-tert-Butoxy-1-isopropylproline
Executive Summary & Compound Identity
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a critical chiral "P2" building block used in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, most notably Vaniprevir (MK-7009) . Unlike standard proline derivatives, this molecule features two bulky hydrophobic modifications—a tert-butyl ether at the C4 position and an isopropyl group at the N1 position.
These structural modifications introduce distinct vibrational modes that distinguish it from its precursors (L-proline, 4-hydroxyproline). This guide provides a detailed spectroscopic analysis, comparing its infrared (IR) profile against standard alternatives to facilitate rapid identification and quality control during process scaling.
Core Molecular Specifications
-
IUPAC Name: (2S,4R)-4-(tert-butoxy)-1-isopropylpyrrolidine-2-carboxylic acid
-
Role: P2 Intermediate for Vaniprevir (MK-7009)
-
Molecular Formula:
-
Key Functional Groups: Carboxylic Acid, Tertiary Amine, Alkyl Ether (t-Butoxy).
Structural Analysis & Spectroscopic Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrating pharmacophores. The steric bulk of the tert-butyl and isopropyl groups prevents the formation of certain intermolecular hydrogen bond networks typical of simple amino acids, often resulting in sharper spectral features in the C-H stretching region.
Graphviz: Structural Pharmacophores & Vibrational Assignments
Figure 1: Correlation between structural pharmacophores and expected infrared vibrational modes.
Comparative Spectroscopic Profile
The following data compares the target molecule with its direct precursors. Note that the fingerprint region (1000–1500 cm⁻¹) is the most diagnostic due to the unique combination of isopropyl and tert-butyl skeletal vibrations.
Table 1: Diagnostic IR Peaks vs. Alternatives
| Functional Group | Vibration Mode | Target: (2S,4R)-4-tBuO-1-iPr-Pro | Alt 1: L-Proline | Alt 2: (2S,4R)-4-Hydroxyproline | Interpretation of Shift |
| Carboxyl | 1700–1725 cm⁻¹ (Acid)* | ~1590 cm⁻¹ (Zwitterion) | ~1590 cm⁻¹ (Zwitterion) | The N-alkylation and ether protection often reduce zwitterionic character in non-polar solvents, sharpening the C=O band. | |
| Amine | Absent (Tertiary Amine) | 3000–3100 cm⁻¹ (Strong) | 3000–3100 cm⁻¹ (Strong) | Disappearance of N-H stretch confirms successful N-isopropylation. | |
| Ether | 1085–1125 cm⁻¹ (Strong) | Absent | 1080 cm⁻¹ (C-OH, broad) | The tert-butoxy ether band is sharp and intense, unlike the broader C-OH of hydroxyproline. | |
| Alkyl | 1365 & 1390 cm⁻¹ (Doublet) | Absent | Absent | Critical Diagnostic: The "gem-dimethyl" doublet from the t-butyl and isopropyl groups is unique to the target. | |
| Alkyl | 2960–2980 cm⁻¹ (Strong) | 2800–3000 cm⁻¹ (Med) | 2800–3000 cm⁻¹ (Med) | Significant intensity increase due to high methyl count (3 from tBu, 2 from iPr). |
*Note: If isolated as a Hydrochloride (HCl) salt, the C=O stretch will consistently appear at 1730–1750 cm⁻¹ due to the protonated carboxylic acid.
Experimental Protocol: Self-Validating Workflow
For reliable identification, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture interference with the carboxyl region.
Step-by-Step Characterization Protocol
-
Sample Preparation:
-
Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove residual solvent (e.g., EtOAc, Heptane) which can introduce spurious peaks at 1740 cm⁻¹ (ester carbonyls) or 3400 cm⁻¹ (water).
-
Validation Check: If a peak appears at 1740–1750 cm⁻¹ but the sample is supposed to be a free acid, check for residual ethyl acetate solvates.
-
-
Data Acquisition (ATR-FTIR):
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or similar).
-
Crystal: Diamond or ZnSe.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
-
-
Spectral Interpretation Logic:
-
Step A (N-Alkylation Check): Look at 3000–3300 cm⁻¹. Is the broad N-H ammonium band of proline gone? -> Pass.
-
Step B (Ether Check): Look at 1100 cm⁻¹. Is there a strong, sharp ether band replacing the broad alcohol band? -> Pass.
-
Step C (Fingerprint Check): Look for the "doublet" at 1365/1390 cm⁻¹. This confirms the presence of the tert-butyl/isopropyl motif. -> Pass.
-
Graphviz: Decision Logic for Quality Control
Figure 2: Logic gate for confirming compound identity via FTIR.
Supporting Experimental Context
The synthesis and characterization of this molecule are documented in the process development of Vaniprevir.[1][2] The high-yield synthesis typically involves the reaction of 4-hydroxyproline derivatives with isobutylene (for t-Bu protection) and reductive amination with acetone (for N-isopropyl).
Key Literature Insight: According to Merck's process research (J. Org.[1][2] Chem. 2011), the isolation of the P2 intermediate often involves crystallization as a salt or zwitterion. The IR data provided in Section 3 aligns with the free acid form utilized in the macrolactamization step.
-
Melting Point: 142–144 °C (HCl salt form) – Note: IR should be taken on the specific form synthesized.
-
Specific Rotation:
(c=1, MeOH).
References
-
Primary Synthesis & Characterization: Song, Z. J., Tellers, D. M., et al. "Synthesis of Vaniprevir (MK-7009): Lactamization To Prepare a 20-Membered Macrocycle." The Journal of Organic Chemistry, 2011, 76 (19), 7804–7815.[2]
-
Process Optimization (Catalysis): "The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation." Organic Process Research & Development, 2023.
-
General IR Correlation Tables: NIST Chemistry WebBook, SRD 69. "Infrared Spectra of Alkyl Amines and Ethers."
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2S,4R)-4-tert-Butoxy-1-isopropylproline
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,4R)-4-tert-Butoxy-1-isopropylproline, a proline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for the safe management of this chemical waste.
I. Hazard Identification and Risk Assessment
The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the structure of (2S,4R)-4-tert-Butoxy-1-isopropylproline, a derivative of the amino acid proline, we can infer potential hazards that necessitate careful handling and disposal. Proline derivatives, while often not acutely toxic, should be handled with care. The presence of organic functional groups suggests that this compound should be treated as a chemical waste and not be disposed of down the drain.[1]
Key Considerations:
-
Toxicity: While specific data is unavailable, assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.[2]
-
Reactivity: Avoid mixing with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure.[3]
-
Environmental Impact: Improper disposal can lead to environmental contamination.[4]
II. Personal Protective Equipment (PPE)
Prior to handling (2S,4R)-4-tert-Butoxy-1-isopropylproline for disposal, it is mandatory to wear appropriate PPE to minimize exposure risks.[5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side shields | Protects against accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling dusts or aerosols.[7] |
III. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[8] Never mix incompatible waste streams.[9]
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container immediately upon adding the first amount of waste.[10][11]
-
The label must include:
-
The full chemical name: "(2S,4R)-4-tert-Butoxy-1-isopropylproline" (avoid abbreviations).[10]
-
The concentration and composition of the waste.
-
The date the waste was first added.
-
The name of the principal investigator or responsible person.
-
-
-
Segregate Based on Physical State:
-
Solid Waste: Collect unused or contaminated solid (2S,4R)-4-tert-Butoxy-1-isopropylproline, along with contaminated consumables like weigh boats and gloves, in a designated "Solid Chemical Waste" container.[1]
-
Liquid Waste:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1] Collect them in a designated "Aqueous Hazardous Waste" container.
-
Organic Solutions: Solutions in organic solvents should be collected in a separate container labeled "Halogenated" or "Non-Halogenated Organic Waste," depending on the solvent used.[1][8]
-
-
IV. Storage of Chemical Waste
Waste containers must be stored in a designated satellite accumulation area within the laboratory pending pickup by the EHS department.[1][10]
Storage Requirements:
-
Location: The storage area should be under the control of laboratory personnel and away from ignition sources or extreme heat.[1]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin to prevent spills.[12]
-
Closure: Waste containers must be kept tightly closed except when adding waste.[10][13]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2S,4R)-4-tert-Butoxy-1-isopropylproline.
Caption: Decision workflow for the disposal of (2S,4R)-4-tert-Butoxy-1-isopropylproline.
VI. Regulatory Compliance
The disposal of chemical waste is strictly regulated by federal and state agencies. Key regulations include the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) and standards set by the Occupational Safety and Health Administration (OSHA).[4][14] Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is essential for compliance.[5][6][15][16]
VII. Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate hazard, evacuate the area.
-
Consult SDS and EHS: Refer to the chemical's SDS and contact your institution's EHS department for guidance on spill cleanup.
-
Cleanup: For small, manageable spills, use an appropriate absorbent material, collect the waste in a sealed container, and label it as hazardous waste.
VIII. Conclusion
The responsible disposal of (2S,4R)-4-tert-Butoxy-1-isopropylproline is a critical component of laboratory safety and environmental stewardship. By following these guidelines, which emphasize hazard identification, proper segregation, and regulatory compliance, researchers can ensure that this chemical waste is managed in a safe and responsible manner. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Supported proline and proline-derivatives as recyclable organocatalysts. ResearchGate. [Link]
-
Supported proline and proline-derivatives as recyclable organocatalysts. RSC Publishing. [Link]
-
Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. vumc.org [vumc.org]
- 14. epa.gov [epa.gov]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
